molecular formula C18H19FN2O4S B345694 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine CAS No. 326889-82-1

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B345694
CAS No.: 326889-82-1
M. Wt: 378.4g/mol
InChI Key: WIMKCYAHZWHUIO-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.4g/mol. The purity is usually 95%.
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Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a piperazine core with a benzodioxole moiety and a sulfonyl group attached to a fluorophenyl ring. Its molecular formula is C19H21FN2O5SC_{19}H_{21}FN_2O_5S . The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, its structural components indicate potential for multiple pharmacological effects, including:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : The benzodioxole and piperazine scaffolds are often linked to antimicrobial effects.
  • Neuropharmacological Effects : Piperazine derivatives are known for their influence on neurotransmitter systems.

Antitumor Activity

A study investigating related piperazine derivatives indicated that modifications in the structure could lead to significant antitumor activities. For example, the introduction of halogen substituents on the phenyl rings enhanced cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Another line of research focused on the antimicrobial potential of benzodioxole-containing compounds. These studies revealed that such compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Neuropharmacological Studies

Research into piperazine derivatives has also highlighted their potential as anxiolytics and antidepressants. The interaction of these compounds with serotonin receptors has been a focal point, indicating possible therapeutic applications in mood disorders .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(1,3-benzodioxol-5-ylmethyl)-4-(halobenzoyl)piperazinesPiperazine with halobenzoyl substituentsAntitumor activity
4-(1,3-benzodioxol-5-ylmethyl)-2-(fluorophenyl)thiazolidinonesThiazolidinone core with benzodioxoleAntimicrobial effects
1-(1,3-benzodioxol-5-ylmethyl)-4-(phenylsulfonyl)piperazinesPiperazine with phenylsulfonyl groupsNeuropharmacological effects

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Modulation of neurotransmitter systems (e.g., serotonin and dopamine pathways).
  • Inhibition of key enzymes involved in cancer cell proliferation.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-15-2-4-16(5-3-15)26(22,23)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMKCYAHZWHUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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